molecular formula C19H15FN4O2 B5222996 1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine

1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine

Cat. No.: B5222996
M. Wt: 350.3 g/mol
InChI Key: JLKUFXQUAMXLPB-UHFFFAOYSA-N
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Description

1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxadiazole ring, a fluorophenoxy group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorophenoxy Group: This step involves the substitution reaction where a fluorophenoxy group is introduced onto the pyridine ring.

    Coupling Reactions: The final step involves coupling the benzoxadiazole and fluorophenoxy-pyridine intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents, acids, or bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may result in the formation of reduced derivatives with modified functional groups.

Scientific Research Applications

1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring is known for its ability to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,1,3-Benzoxadiazol-5-yloxy)nicotinic acid: This compound shares the benzoxadiazole ring but differs in its functional groups and overall structure.

    (2,1,3-Benzoxadiazol-5-ylmethyl)aminehydrochloride: Another compound with a benzoxadiazole ring, but with different substituents.

Uniqueness

1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the fluorophenoxy group and the pyridine moiety distinguishes it from other benzoxadiazole derivatives, potentially enhancing its biological activity and specificity.

Properties

IUPAC Name

1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2/c20-15-5-1-2-6-18(15)25-19-14(4-3-9-22-19)12-21-11-13-7-8-16-17(10-13)24-26-23-16/h1-10,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKUFXQUAMXLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)CNCC3=CC4=NON=C4C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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